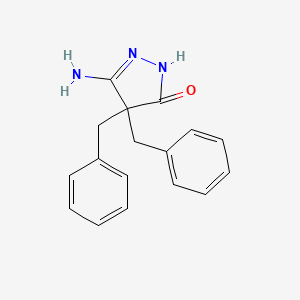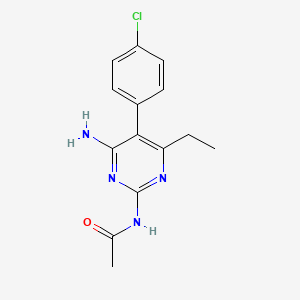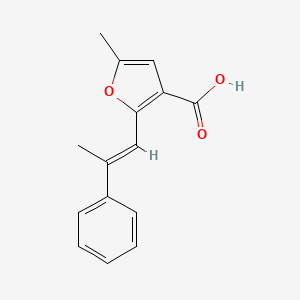
5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes a furan ring substituted with a methyl group, a phenylprop-1-en-1-yl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfuran-3-carboxylic acid with 2-phenylprop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the furan ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the methyl group to a carboxylic acid group.
Reduction: Reduction reactions can target the double bond in the phenylprop-1-en-1-yl group. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the double bond to form the corresponding saturated compound.
Substitution: The furan ring can undergo electrophilic substitution reactions. For example, bromination using bromine in acetic acid can introduce a bromine atom at the 2-position of the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), acetic acid (CH3COOH)
Major Products Formed:
Oxidation: 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3,4-dicarboxylic acid
Reduction: 5-Methyl-2-(2-phenylpropyl)furan-3-carboxylic acid
Substitution: 5-Methyl-2-bromo-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid
Scientific Research Applications
5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, which can be investigated through in vitro and in vivo experiments.
Medicine: Research into the compound’s pharmacological effects can lead to the development of new therapeutic agents. Its interactions with biological targets can provide insights into its mechanism of action and potential medical applications.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
5-Methyl-2-(2-phenylpropyl)furan-3-carboxylic acid: This compound is similar in structure but lacks the double bond in the phenylpropyl group.
5-Methyl-2-(2-phenylethyl)furan-3-carboxylic acid: This compound has a shorter alkyl chain compared to the phenylprop-1-en-1-yl group.
5-Methyl-2-(2-phenylprop-1-yn-1-yl)furan-3-carboxylic acid: This compound contains a triple bond instead of a double bond in the phenylpropyl group.
Uniqueness: 5-Methyl-2-(2-phenylprop-1-en-1-yl)furan-3-carboxylic acid is unique due to the presence of the phenylprop-1-en-1-yl group, which imparts distinct chemical and biological properties. The double bond in this group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-methyl-2-[(E)-2-phenylprop-1-enyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C15H14O3/c1-10(12-6-4-3-5-7-12)8-14-13(15(16)17)9-11(2)18-14/h3-9H,1-2H3,(H,16,17)/b10-8+ |
InChI Key |
STOQCAYWENQVRZ-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)/C=C(\C)/C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1=CC(=C(O1)C=C(C)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




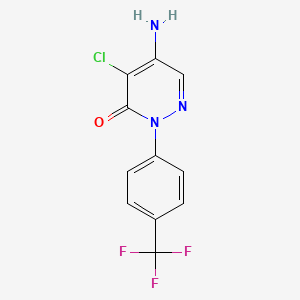
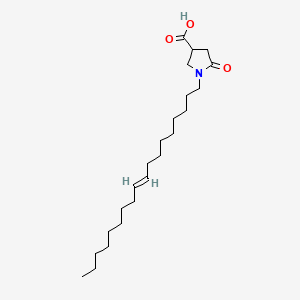

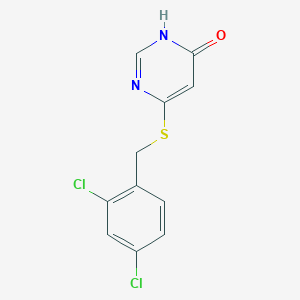


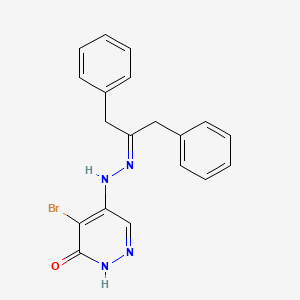
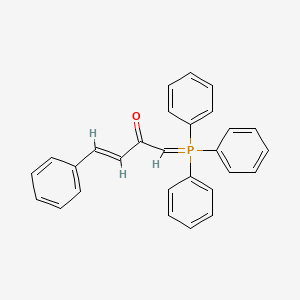
![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)

